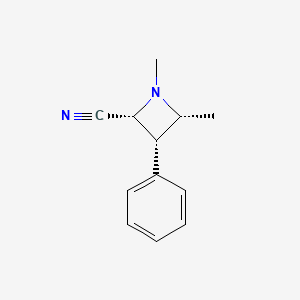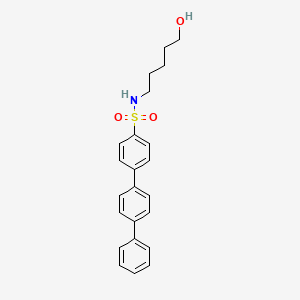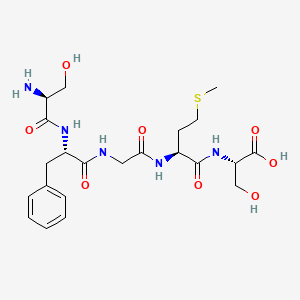![molecular formula C19H23BrN2O2 B14199403 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol CAS No. 866218-38-4](/img/structure/B14199403.png)
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol is an organic compound with the molecular formula C19H23BrN2O2. It is characterized by the presence of a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a bromine atom and a methyl group. This compound is part of the azobenzene family, known for their photoresponsive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol typically involves the following steps:
Diazotization: The starting material, 4-bromo-2-methylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-phenoxyhexan-1-ol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzene compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for its use in targeted drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that change properties in response to light.
Mécanisme D'action
The mechanism of action of 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol involves the photoisomerization of the diazenyl group. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization can induce changes in the molecular conformation and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}hexyl methacrylate: Similar in structure but with a methoxy group instead of a bromine atom.
6-{4-[(4-Methylphenyl)diazenyl]phenoxy}hexan-1-ol: Lacks the bromine substitution.
6-{4-[(4-Chlorophenyl)diazenyl]phenoxy}hexan-1-ol: Contains a chlorine atom instead of bromine.
Uniqueness
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and photoresponsive properties. The combination of the diazenyl group and the bromine substitution makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
866218-38-4 |
|---|---|
Formule moléculaire |
C19H23BrN2O2 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
6-[4-[(4-bromo-2-methylphenyl)diazenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H23BrN2O2/c1-15-14-16(20)6-11-19(15)22-21-17-7-9-18(10-8-17)24-13-5-3-2-4-12-23/h6-11,14,23H,2-5,12-13H2,1H3 |
Clé InChI |
BTHQDGIXLCUYEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)N=NC2=CC=C(C=C2)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)


![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)

![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)

![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
